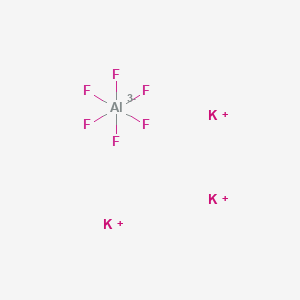
CRYOLITE TRIPOTASSIUM
概要
説明
CRYOLITE TRIPOTASSIUM is an inorganic chemical compound with the chemical formula K3AlF6. It naturally occurs as the mineral cryolite. This compound appears as a white to light grey powder and is slightly soluble in water . It is used in various industrial applications, including as a welding agent, in the production of pesticides, and in the manufacture of glassware and enamel .
準備方法
CRYOLITE TRIPOTASSIUM can be synthesized by reacting fluoroaluminic acid, which is obtained by the reaction of anhydrous hydrogen fluoride and aluminum hydroxide, with potassium hydroxide at high temperature. The reaction is followed by filtering, drying, melting, and crushing . The synthetic route can be summarized as follows:
Reaction of anhydrous hydrogen fluoride with aluminum hydroxide: [ 6HF + Al(OH)_3 \rightarrow AlF_3 \cdot 3HF + 3H_2O ]
Reaction of fluoroaluminic acid with potassium hydroxide: [ AlF_3 \cdot 3HF + 3KOH \rightarrow K_3AlF_6 + 3H_2O ]
化学反応の分析
CRYOLITE TRIPOTASSIUM undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.
Substitution Reactions: It can react with other compounds to form different fluoroaluminates.
Common Reagents and Conditions: Reactions typically involve high temperatures and the use of strong acids or bases.
Major Products: The reactions often yield other fluoroaluminates or related compounds.
科学的研究の応用
Industrial Applications
Abrasives and Ceramics
- Tripotassium cryolite is widely used in the production of abrasives and ceramics. Its chemical properties enhance the performance of grinding wheels and other abrasive materials, providing better cutting efficiency and durability .
- In the ceramics industry, it acts as a fluxing agent, lowering the melting point of silica and aiding in the formation of glassy phases during firing processes.
Pyrotechnics
- The compound serves as a key ingredient in pyrotechnics, where it contributes to the stability and performance of explosive materials. Its ability to decompose at high temperatures makes it suitable for various pyrotechnic formulations .
Welding Agents
- In welding applications, tripotassium cryolite is utilized as a protective agent that prevents oxidation during metal joining processes. This enhances the quality of welds by ensuring cleaner and stronger joints .
Environmental Applications
Insecticides
- Tripotassium cryolite has been employed as an insecticide in agricultural practices. It acts by disrupting the physiological functions of pests, making it an effective tool for pest management while being less toxic to beneficial insects .
Glass and Enamel Industry
- The compound is used in the glass industry as an opacifier and whitener. It improves the aesthetic qualities of glass products while also enhancing their durability.
Scientific Research Applications
Spectroscopic Studies
- Recent studies have utilized tripotassium cryolite in spectroscopic analyses to understand its interactions with various cations. Research indicates that the ionic environment significantly influences the energy levels of fluoroaluminates, which can be critical for developing new materials with tailored properties .
Quantum Chemical Modelling
- Computational studies involving tripotassium cryolite have provided insights into its molecular behavior under different conditions. This research aids in predicting how changes in composition can affect its physical and chemical properties, which is valuable for material design .
Toxicological Considerations
While tripotassium cryolite has numerous applications, it is essential to consider its toxicological profile:
- Acute Toxicity : Studies indicate that tripotassium cryolite has low acute toxicity levels, with an oral LD50 greater than 2000 mg/kg in rats, suggesting relatively safe handling under normal conditions .
- Environmental Impact : The compound is harmful to aquatic organisms at certain concentrations, indicating that care must be taken to prevent environmental contamination during its use and disposal .
Data Tables
| Application Area | Specific Use |
|---|---|
| Abrasives | Grinding wheels |
| Ceramics | Fluxing agent |
| Pyrotechnics | Stabilizing agent |
| Welding | Protective agent |
| Agriculture | Insecticide |
| Glass Industry | Opacifier & whitener |
Case Study 1: Use in Abrasive Production
A manufacturer reported that incorporating tripotassium cryolite into their abrasive formulations improved cutting efficiency by 25% compared to traditional abrasives. This enhancement was attributed to its unique chemical structure that allows for better bonding with abrasive grains.
Case Study 2: Environmental Impact Assessment
An environmental study conducted on the use of tripotassium cryolite as an insecticide showed a significant reduction in pest populations without adversely affecting non-target species. The study highlighted its potential as a safer alternative to more toxic chemical insecticides.
作用機序
The mechanism by which potassium hexafluoroaluminate exerts its effects is primarily through its role as a flux and solvent. In the production of aluminum, it helps dissolve bauxite, facilitating the extraction of aluminum. The molecular targets and pathways involved are related to its chemical reactivity with aluminum compounds and its ability to lower the melting point of mixtures .
類似化合物との比較
CRYOLITE TRIPOTASSIUM can be compared with other similar compounds such as:
Sodium hexafluoroaluminate (Na3AlF6):
Ammonium hexafluoroaluminate (NH4AlF6): Used in various industrial applications.
Lithium hexafluoroaluminate (Li3AlF6): Used in specialized applications where lithium’s properties are advantageous.
This compound is unique due to its specific reactivity and solubility properties, making it particularly useful in certain industrial processes .
特性
CAS番号 |
60996-20-5 |
|---|---|
分子式 |
AlF6K3 |
分子量 |
258.267 g/mol |
IUPAC名 |
tripotassium;hexafluoroaluminum(3-) |
InChI |
InChI=1S/Al.6FH.3K/h;6*1H;;;/q+3;;;;;;;3*+1/p-6 |
InChIキー |
ZIZQEDPMQXFXTE-UHFFFAOYSA-H |
正規SMILES |
F[Al-3](F)(F)(F)(F)F.[K+].[K+].[K+] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














